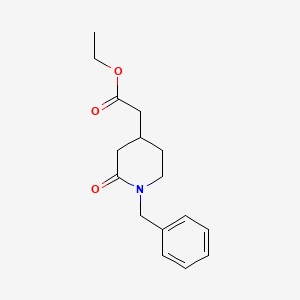

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1-benzyl-2-oxopiperidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-20-16(19)11-14-8-9-17(15(18)10-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIHKSWIKSZMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678095 | |

| Record name | Ethyl (1-benzyl-2-oxopiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-41-4 | |

| Record name | Ethyl (1-benzyl-2-oxopiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. This guide consolidates known information and provides context based on related compounds. The experimental protocols and potential biological activities described herein are illustrative and should be adapted and verified through laboratory investigation.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | ethyl 2-(1-benzyl-2-oxopiperidin-4-yl)acetate |

| CAS Number | 1198285-41-4 |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| Canonical SMILES | CCOC(=O)CC1CCN(C(=O)C1)CC2=CC=CC=C2 |

| Purity | Typically available at >95% |

Representative Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible synthetic route can be derived from general methods for the preparation of N-benzyl-4-substituted-piperidones. A common approach involves the Dieckmann condensation or related cyclization reactions.

Representative Synthesis of a 4-Substituted N-Benzyl-2-Piperidone Core:

A general and adaptable method for synthesizing N-benzyl-4-piperidone, a precursor to the target molecule, involves a multi-step process starting from benzylamine and an appropriate acrylate, followed by cyclization and subsequent functionalization at the 4-position.

-

Step 1: Michael Addition: Benzylamine is reacted with two equivalents of an acrylate ester (e.g., methyl or ethyl acrylate) to form a diester. This reaction is typically carried out in an alcoholic solvent.

-

Step 2: Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide or sodium methoxide, to form a β-keto ester.

-

Step 3: Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, usually under acidic conditions, to yield N-benzyl-4-piperidone.

-

Step 4: Functionalization at the 4-position: The N-benzyl-4-piperidone can then be subjected to a variety of reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce the acetate moiety at the 4-position.

Illustrative Workflow for Synthesis and Characterization:

The following diagram outlines a general workflow for the chemical synthesis and characterization of a compound like this compound.

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for this compound, the N-benzylpiperidone scaffold is present in molecules with a range of biological activities. This suggests potential areas for investigation for the title compound.

| Potential Biological Activity | Context from Related Compounds |

| Antimicrobial | Certain N-benzyl piperidin-4-one derivatives have demonstrated activity against various bacterial and fungal strains. |

| HDAC/AChE Inhibition | Some N-benzyl piperidine derivatives have been designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are therapeutic targets for Alzheimer's disease. |

| Steroid-5α-reductase Inhibition | N-substituted piperidine derivatives have been evaluated as inhibitors of steroid-5α-reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia. |

Hypothetical Signaling Pathway Involvement in Alzheimer's Disease:

Given that related N-benzyl piperidine derivatives have been investigated as inhibitors of HDAC and AChE, it is plausible that this compound could be explored for similar activities. The following diagram illustrates the general roles of HDAC and AChE in the context of Alzheimer's disease pathology.

This diagram illustrates that inhibition of AChE could increase acetylcholine levels, while inhibition of HDAC could enhance the expression of genes related to memory, both of which are therapeutic strategies being explored for Alzheimer's disease. This provides a rationale for investigating compounds like this compound in this context.

Conclusion

This compound is a chemical compound for which detailed public data is scarce. The information presented here provides a foundational understanding of its chemical identity and places it within the broader context of N-benzylpiperidone derivatives, which have shown promise in various areas of medicinal chemistry. Further experimental investigation is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities. The provided workflows and hypothetical pathway diagrams serve as a guide for such future research endeavors.

Crystal Structure of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate: Data Not Available

A comprehensive search of crystallographic databases and scientific literature did not yield the specific crystal structure for Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. While structural data for related compounds containing piperidine or benzyl acetate moieties exist, the complete crystal structure, including atomic coordinates and unit cell parameters for the requested molecule, is not publicly available at this time.

For researchers and drug development professionals seeking to understand the three-dimensional conformation and intermolecular interactions of this compound, experimental determination of the crystal structure through techniques such as X-ray crystallography would be required.

Note on Available Data for a Structurally Related Compound

While the target compound's crystal structure is unavailable, a publication detailing the crystal structure of a different but related molecule, "Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate," was identified.[1][2] This compound shares the ethyl acetate and benzyl functional groups but features a dihydropyridazinone core instead of a piperidone ring. Analysis of this structure could offer some limited insights into the potential conformation of the shared fragments.

Should the crystallographic data for this compound become available, a detailed technical guide could be produced, including the requested data tables, experimental protocols, and visualizations.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate, a valuable piperidine derivative for pharmaceutical research and development. This document outlines plausible synthetic pathways, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Recommended Starting Materials and Synthetic Overview

The synthesis of this compound can be efficiently approached from readily available starting materials. The most logical and well-documented precursor is 1-benzyl-4-piperidone . This compound serves as a versatile scaffold upon which the desired 2-oxo functionality and the ethyl acetate side-chain can be installed.

Alternative starting materials include benzylamine and acrylate esters , which can be utilized to construct the 1-benzyl-4-piperidone ring system through a sequence of reactions including Michael addition and Dieckmann condensation.[1][2]

The proposed synthetic strategy commencing from 1-benzyl-4-piperidone involves a three-step sequence:

-

α-Oxidation : Introduction of a carbonyl group at the C-2 position of 1-benzyl-4-piperidone to yield the key intermediate, 1-benzyl-2,4-piperidinedione .

-

Horner-Wadsworth-Emmons Reaction : Condensation of 1-benzyl-2,4-piperidinedione with triethyl phosphonoacetate to introduce the ethylidene acetate moiety at the 4-position.

-

Catalytic Hydrogenation : Selective reduction of the exocyclic double bond to afford the final product, this compound.

This guide will provide detailed protocols for each of these key transformations.

Experimental Protocols

Synthesis of the Core Scaffold: 1-Benzyl-4-piperidone

Two primary methods are presented for the synthesis of the central building block, 1-benzyl-4-piperidone.

Method A: From Benzylamine and Methyl Acrylate [3][4]

This procedure involves a one-pot reaction sequence encompassing a double Michael addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation.

-

Reaction:

-

To a solution of benzylamine in methanol, slowly add methyl acrylate.

-

The resulting N,N-bis(β-propionate methyl ester)benzylamine is then subjected to Dieckmann condensation using a strong base like sodium methoxide in an inert solvent such as toluene.

-

The cyclic β-keto ester intermediate is then hydrolyzed and decarboxylated under acidic conditions to yield 1-benzyl-4-piperidone.

-

-

Quantitative Data:

| Reactants | Molar Ratio | Conditions | Yield | Reference |

| Benzylamine, Methyl Acrylate | 1 : 2.8 | 1. Michael Addition; 2. Dieckmann Condensation (Na, Toluene, reflux); 3. Hydrolysis/Decarboxylation (HCl, reflux) | ~78% | [3][4] |

Method B: From 4-Piperidone Hydrochloride and Benzyl Bromide [3]

This method involves the direct N-alkylation of the pre-formed piperidone ring.

-

Reaction:

-

A mixture of 4-piperidone monohydrate hydrochloride and a base such as potassium carbonate is stirred in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Benzyl bromide is then added, and the reaction mixture is heated to effect the N-benzylation.

-

-

Quantitative Data:

| Reactants | Molar Ratio | Conditions | Yield | Reference |

| 4-Piperidone HCl, Benzyl Bromide, K₂CO₃ | 1 : 1.15 : 3.5 | DMF, 65 °C, 14 h | ~89% | [3] |

Synthesis of the Key Intermediate: 1-Benzyl-2,4-piperidinedione

The critical step of introducing the 2-oxo functionality can be achieved through oxidation of the α-position to the nitrogen atom. Selenium dioxide is a suitable reagent for this transformation.[5][6][7]

-

Reaction:

-

1-Benzyl-4-piperidone is treated with selenium dioxide in a suitable solvent such as dioxane or acetic acid.

-

The reaction mixture is heated to facilitate the oxidation of the methylene group adjacent to the nitrogen to a carbonyl group.

-

-

Note: While a direct literature precedent for this specific substrate is not available, the oxidation of enolizable ketones to α-diketones using selenium dioxide is a well-established method.[7] Optimization of reaction conditions may be required.

Introduction of the Ethyl Acetate Moiety: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction provides a reliable method for the formation of the exocyclic double bond at the 4-position.[5][8][9]

-

Reaction:

-

A strong base, such as sodium hydride, is used to deprotonate triethyl phosphonoacetate in an anhydrous solvent like tetrahydrofuran (THF) to generate the phosphonate carbanion.

-

A solution of 1-benzyl-2,4-piperidinedione in THF is then added to the carbanion solution.

-

The reaction mixture is stirred at room temperature to yield Ethyl 2-(1-benzyl-2-oxo-4-piperidylidene)acetate.

-

-

Quantitative Data:

| Reactants | Molar Ratio | Conditions | Yield | Reference |

| 1-Benzyl-2,4-piperidinedione, Triethyl phosphonoacetate, NaH | 1 : 1 : 1 | THF, 0 °C to rt | High (expected) | [5] |

Final Step: Selective Reduction of the Exocyclic Double Bond

Catalytic hydrogenation is the method of choice for the selective reduction of the α,β-unsaturated ester to the desired saturated product.

-

Reaction:

-

Ethyl 2-(1-benzyl-2-oxo-4-piperidylidene)acetate is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added.

-

The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the reaction is complete.

-

-

Quantitative Data:

| Substrate | Catalyst | Conditions | Yield | Reference |

| α,β-Unsaturated Ester | Pd/C or PtO₂ | H₂ (balloon or Parr), rt | High (expected) | General knowledge |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows.

Caption: Synthesis of 1-benzyl-4-piperidone from benzylamine and methyl acrylate.

Caption: Proposed synthetic pathway to this compound.

References

- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

Retrosynthetic Analysis and Synthetic Strategy for Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a detailed retrosynthetic analysis and a proposed synthetic pathway for Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate, a substituted piperidinone derivative of interest in medicinal chemistry. The analysis focuses on logical bond disconnections to identify key precursors and strategically important reactions. A forward synthesis is proposed, complete with detailed, adaptable experimental protocols for the key transformations. Quantitative data for representative reactions are summarized, and the logical flow of the synthesis is visualized using process diagrams.

Introduction

Piperidinone scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. Their rigid cyclic structure allows for the precise spatial arrangement of functional groups, making them attractive templates for drug design. This compound (CAS No. 1198285-41-4) incorporates a 1-benzyl-2-piperidone core functionalized at the 4-position with an ethyl acetate moiety. This combination of a lactam and an ester group offers multiple points for further chemical modification, highlighting its potential as a versatile intermediate in the synthesis of more complex target molecules. This document provides a comprehensive analysis of its synthesis, aimed at providing researchers with a practical guide for its laboratory preparation.

Retrosynthetic Analysis

The retrosynthetic analysis of the target molecule, This compound (1) , is initiated by disconnecting the most accessible bonds to reveal simpler, commercially available, or readily synthesizable precursors.

A primary carbon-carbon bond disconnection at the 4-position of the piperidone ring, between the ring and the acetate side chain, is the most logical initial step. This leads to the key intermediate 1-benzyl-2-piperidone (2) and an ethyl acetate synthon, which can be derived from a reagent like ethyl bromoacetate.

The precursor 1-benzyl-2-piperidone (2) can be further disconnected at the amide bond within the lactam ring. This reveals a linear precursor, 5-(benzylamino)pentanoic acid (3) . This amino acid can be readily cyclized to form the desired lactam.

Finally, 5-(benzylamino)pentanoic acid (3) can be retrosynthetically derived from the reaction of benzylamine (4) and a five-carbon chain with electrophilic ends, such as δ-valerolactone (5) or a 5-halopentanoic acid derivative. Both benzylamine and δ-valerolactone are readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Pathway

Based on the retrosynthetic analysis, a two-step forward synthesis is proposed, starting from commercially available materials. The key steps are the synthesis of the 1-benzyl-2-piperidone intermediate followed by its alkylation to introduce the ethyl acetate side chain.

Caption: Proposed two-step forward synthesis.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the proposed synthesis.

Step 1: Synthesis of 1-Benzyl-2-piperidone

This procedure involves the ring-opening of δ-valerolactone by benzylamine, followed by cyclization to the lactam.

Materials:

-

δ-Valerolactone

-

Benzylamine

-

Toluene

-

Dean-Stark apparatus

-

Sodium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add δ-valerolactone (1.0 eq) and benzylamine (1.05 eq) in toluene.

-

Heat the reaction mixture to reflux and continue heating for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure 1-benzyl-2-piperidone.

Step 2: Synthesis of this compound

This key step involves the alkylation of the enolate of 1-benzyl-2-piperidone with ethyl bromoacetate.

Materials:

-

1-Benzyl-2-piperidone

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Ethyl bromoacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) to the cooled THF.

-

Add a solution of 1-benzyl-2-piperidone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the key transformations. Note that these are typical values and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Reactants | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | Lactam Formation | δ-Valerolactone, Benzylamine | 1-Benzyl-2-piperidone | 85-95 | >98 | GC-MS, ¹H NMR |

| 2 | C4-Alkylation | 1-Benzyl-2-piperidone, Ethyl bromoacetate | This compound | 60-75 | >97 | LC-MS, ¹H NMR, ¹³C NMR |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the target molecule.

Caption: Workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a robust framework for the retrosynthetic analysis and forward synthesis of this compound. The proposed two-step synthesis is based on well-established chemical transformations and utilizes readily available starting materials. The detailed experimental protocols and workflow visualizations are intended to facilitate the practical implementation of this synthesis in a laboratory setting, providing a solid foundation for researchers in the field of medicinal and organic chemistry. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity depending on the desired scale of the synthesis.

Physical characteristics of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate is a substituted piperidine derivative. The piperidine scaffold is a crucial pharmacophore in a wide array of pharmaceutical agents, recognized for its prevalence in numerous biologically active compounds and natural alkaloids. This document provides a technical overview of the known physical characteristics, a representative synthetic protocol, a general analytical methodology, and a discussion of the current knowledge regarding the biological activity of this compound (CAS No. 1198285-41-4). It is important to note that publicly available experimental data for this specific compound is limited. Consequently, this guide supplements available information with data from closely related compounds and general scientific principles to provide a comprehensive resource.

Physical and Chemical Properties

Detailed experimental data on the physical properties of this compound are not widely available in peer-reviewed literature or commercial supplier specifications. The following table summarizes the available computed and basic chemical information.

| Property | Value | Source |

| CAS Number | 1198285-41-4 | Commercial Suppliers |

| Molecular Formula | C₁₆H₂₁NO₃ | Alfa Chemistry |

| Molecular Weight | 275.34 g/mol | Alfa Chemistry |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Representative Synthesis Protocol

A specific experimental protocol for the synthesis of this compound is not detailed in publicly accessible literature. However, a plausible synthetic route can be extrapolated from established methods for preparing structurally similar N-benzyl-oxopiperidine esters, such as the Dieckmann condensation. The following protocol is a representative example based on the synthesis of a related isomer.

Reaction Scheme:

This proposed synthesis involves the initial alkylation of an N-benzyl protected amino acid ester with a suitable haloacetate, followed by an intramolecular Dieckmann condensation to form the piperidinone ring.

Materials:

-

Ethyl N-benzyl-β-alaninate

-

Ethyl bromoacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Magnesium sulfate (for drying)

-

Ethyl acetate (for extraction)

-

Hexanes (for purification)

Procedure:

-

Alkylation: To a solution of ethyl N-benzyl-β-alaninate in anhydrous ethanol, add sodium ethoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes.

-

Add ethyl bromoacetate dropwise to the reaction mixture and continue stirring at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diester intermediate.

-

Dieckmann Condensation: Dissolve the crude diester in anhydrous toluene. Add a strong base, such as sodium ethoxide, and heat the mixture to reflux. The cyclization progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench with a dilute aqueous solution of hydrochloric acid to neutralize the base.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Methodologies

A standard and robust method for the analysis and purity assessment of piperidine-containing compounds is High-Performance Liquid Chromatography (HPLC).

General HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution is often employed.

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzyl chromophore absorbs, typically around 254 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

This method would be suitable for determining the purity of the synthesized compound and for in-process monitoring of the reaction. Method development and validation would be required for quantitative analysis.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain, including scientific literature and patent databases, that describes the specific biological activities or involvement in any signaling pathways for this compound. The N-benzylpiperidine scaffold is present in a variety of compounds with diverse biological targets, including but not limited to, acetylcholinesterase inhibition, opioid receptor modulation, and calcium channel blocking. However, without experimental data, the biological role of this specific compound remains speculative.

Visualizations

Caption: Hypothetical synthesis workflow for this compound.

Conclusion

This compound is a chemical compound for which detailed, publicly available scientific data is scarce. This guide has provided the known chemical identifiers and a plausible, representative synthetic route and analytical methodology based on established chemical principles for related structures. Further experimental investigation is required to fully characterize its physical properties, optimize its synthesis, and elucidate any potential biological activity. Researchers and drug development professionals are encouraged to use this guide as a foundational resource, with the understanding that empirical validation is necessary for any application.

An In-depth Technical Guide to the Solubility of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. Due to the current absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview of its predicted solubility based on its molecular structure and data from analogous compounds. Furthermore, it outlines detailed, standardized experimental protocols for the systematic determination of its solubility in a range of common laboratory solvents. This guide is intended to be a foundational resource for researchers, offering both a theoretical framework and practical methodologies for handling and formulating this compound.

Introduction and Predicted Solubility Profile

This compound is a piperidine derivative with a molecular structure that suggests a nuanced solubility profile. The presence of the N-benzyl group and the ethyl acetate moiety contributes to its lipophilic character, while the lactam (cyclic amide) functionality introduces a degree of polarity.

Based on the analysis of structurally similar compounds, such as N-benzyl-4-piperidone, it is predicted that this compound will exhibit good solubility in a variety of organic solvents. N-benzyl-4-piperidone is known to be soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), but it is generally insoluble in water[1]. The larger benzyl group in these types of molecules increases overall lipophilicity, favoring solubility in nonpolar environments[1].

Therefore, this compound is expected to be readily soluble in polar aprotic solvents (e.g., DMSO, dimethylformamide, tetrahydrofuran) and alcohols (e.g., methanol, ethanol). Its solubility in non-polar solvents such as hexanes is likely to be limited. Due to the hydrophobic nature of the benzyl and ethyl groups, its aqueous solubility is anticipated to be low.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound has not been reported in peer-reviewed literature or publicly accessible databases. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | ||

| Hexanes | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail two common methods for determining the thermodynamic and kinetic solubility of a compound.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining after equilibrium is reached to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is established.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter (e.g., 0.22 µm).

-

Analysis: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC. A pre-established calibration curve with standards of known concentrations is necessary for accurate quantification.

-

Calculation: Calculate the solubility based on the measured concentration and any dilution factors. Express the result in appropriate units, such as mg/mL or mol/L.

Kinetic solubility testing is a high-throughput method often used in early drug discovery to assess the solubility of a compound that is already dissolved in an organic solvent, typically DMSO, when introduced into an aqueous buffer.[2]

Objective: To measure the concentration of this compound at the point of precipitation when a concentrated stock solution is added to an aqueous medium.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Multi-well plates

-

Automated liquid handler (recommended)

-

Plate reader capable of detecting turbidity or a suitable analytical instrument.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution into another multi-well plate containing the aqueous buffer.

-

Incubation and Precipitation: Allow the plate to incubate at a constant temperature for a defined period (e.g., 1-2 hours) to allow for any precipitation to occur.

-

Detection: Measure the turbidity of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the concentration in the clear supernatant can be measured after centrifugation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

References

The Versatile Scaffold: A Deep Dive into Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the exploration of unique molecular scaffolds playing a pivotal role. Among these, the piperidine ring, a ubiquitous feature in numerous natural products and synthetic drugs, continues to be a fertile ground for discovery. This technical guide focuses on a specific and promising piperidine derivative: Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate . This compound, featuring a lactam moiety, a benzyl group for potential cation-π interactions, and a reactive ester handle, presents a versatile platform for the synthesis of diverse and biologically active molecules.

Core Structure and Synthetic Strategy

The core structure of this compound combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The N-benzyl group can be readily modified to explore structure-activity relationships (SAR) and modulate physicochemical properties. The 2-oxo (lactam) functionality provides a rigidifying element and potential hydrogen bonding interactions. The acetate side chain at the 4-position offers a convenient point for further chemical elaboration.

A plausible and historically referenced synthetic approach to this scaffold involves a Dieckmann condensation. This intramolecular reaction of a diester in the presence of a base is a powerful tool for the formation of five- and six-membered rings. A potential synthetic workflow is outlined below:

Medicinal Chemistry Applications and Biological Potential

While direct and extensive studies on this compound as a central scaffold are not widely published, the constituent moieties suggest significant potential in several therapeutic areas. The N-benzylpiperidine motif is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1]

Potential Therapeutic Targets:

-

Neurodegenerative Diseases: The N-benzylpiperidine core is a key feature of acetylcholinesterase (AChE) inhibitors like donepezil, used in the treatment of Alzheimer's disease.[2][3][4] Derivatives of the target scaffold could be designed to interact with the catalytic or peripheral anionic site of AChE.

-

Cancer: The piperidinone (lactam) ring is present in various cytotoxic and anticancer agents.[5][6] Modifications of the scaffold could lead to compounds that inhibit cancer cell proliferation through various mechanisms.

-

Enzyme Inhibition: The versatile structure allows for the design of inhibitors for a range of enzymes. For instance, β-lactamase inhibitors are crucial in overcoming antibiotic resistance, and lactam-containing compounds can be designed to target these enzymes.[7][8][9][10]

Quantitative Data from Related Structures

To provide a framework for the potential efficacy of derivatives from this scaffold, the following table summarizes the biological activity of structurally related N-benzylpiperidine and piperidinone compounds.

| Compound Class | Target | Bioactivity (IC50/ED50) | Reference |

| N-benzylpiperidine derivatives | Acetylcholinesterase (AChE) | 0.56 nM - 13 nM | [2][11] |

| Piperidinone derivatives | Anticancer (various cell lines) | Low µM range | [5][12] |

| N-benzylpiperidine carboxamides | Acetylcholinesterase (AChE) | 0.03 µM - 5.94 µM | [13] |

| N-piperidinyl-benzimidazolone derivatives | 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) | 200 nM | [14] |

Key Experimental Protocols

For researchers aiming to explore the therapeutic potential of this compound derivatives, the following experimental protocols for common biological assays are provided.

Synthesis of 1-Benzyl-4-piperidone (A Key Intermediate)

A common route to the core piperidone structure involves a multi-step synthesis starting from benzylamine and methyl acrylate, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation.[15][16][17]

Materials:

-

Benzylamine

-

Methyl acrylate

-

Sodium metal

-

Anhydrous toluene

-

Anhydrous methanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

1,4-Addition: React benzylamine with methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine.

-

Dieckmann Condensation: Add metallic sodium to anhydrous toluene and heat to reflux. Slowly add the N,N-bis(β-propionate methyl ester) benzylamine. Reflux for several hours.

-

Hydrolysis and Decarboxylation: After cooling, extract the mixture with hydrochloric acid and reflux until the reaction is complete.

-

Neutralization and Extraction: Cool the reaction mixture and neutralize with sodium hydroxide solution. Extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, evaporate the solvent, and purify the residue by vacuum distillation to yield 1-benzyl-4-piperidone.[15]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE activity and its inhibition.[11][18]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate.

-

Initiate the reaction by adding the substrate (ATCI) solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[11]

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the test compounds.[19]

Signaling Pathways and Mechanisms of Action

Derivatives of the this compound scaffold, due to their structural features, have the potential to modulate several key signaling pathways implicated in various diseases.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Piperidine and piperidinone-containing compounds have been shown to modulate this pathway, suggesting a potential mechanism for anticancer activity.[5]

-

Cholinergic Signaling: By inhibiting AChE, derivatives of this scaffold can increase acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.[18]

-

Bacterial Cell Wall Synthesis: The lactam ring is a hallmark of β-lactam antibiotics, which inhibit penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[8][9] Novel derivatives could be explored for their antibacterial properties.

Conclusion

This compound represents a scaffold with considerable untapped potential in medicinal chemistry. Its synthetic accessibility and the presence of multiple points for chemical modification make it an excellent starting point for the development of novel therapeutic agents targeting a range of diseases, from neurodegenerative disorders to cancer and infectious diseases. Further exploration of this scaffold is warranted to fully elucidate its therapeutic promise.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 16. Study on the Synthesis of 1-Benzyl-4-piperidone | Semantic Scholar [semanticscholar.org]

- 17. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate, a substituted piperidinone derivative of interest in medicinal chemistry and drug development. The synthesis is centered around the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. Piperidinones are significant scaffolds in pharmaceutically active compounds.[1] The described method offers a robust pathway to this specific heterocyclic compound, which can serve as a key intermediate for further chemical modifications.

Introduction

The piperidine ring is a privileged scaffold in a vast number of biologically active compounds and natural products.[1] Oxygenated piperidine derivatives, such as piperidinones, are also of significant interest due to their presence in various alkaloids and their potential as stable and crystalline analogues of piperidines in drug development.[1] The Dieckmann condensation is a powerful and widely used method for the synthesis of cyclic β-keto esters, which are versatile intermediates for the preparation of various cyclic ketones, including 4-piperidones.[2][3][4] This intramolecular Claisen reaction is particularly effective for the formation of five- and six-membered rings.[4][5]

This protocol details the synthesis of this compound, which involves the preparation of a precursor diester followed by a base-catalyzed intramolecular cyclization.

Reaction Scheme

The overall synthetic strategy involves two main steps:

-

Synthesis of the precursor diester: N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester. This is achieved through the Michael addition of N-benzylglycine ethyl ester to ethyl acrylate.

-

Dieckmann Condensation: Intramolecular cyclization of the diester using a strong base to yield the target β-keto ester, this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (Precursor Diester)

-

To a solution of N-benzylglycine ethyl ester (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add ethyl acrylate (1.1 equivalents).

-

The reaction can be catalyzed by a mild base, such as triethylamine (0.1 equivalents), or can proceed thermally.

-

Stir the reaction mixture at room temperature or gentle reflux for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure diester.

Dieckmann Condensation: Synthesis of this compound

-

Prepare a solution of a strong base, such as sodium ethoxide or sodium hydride (1.1 equivalents), in a dry, aprotic solvent like toluene or tetrahydrofuran (THF) under an inert atmosphere.

-

Slowly add a solution of the precursor diester, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (1 equivalent), in the same dry solvent to the base suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the cyclization can be monitored by TLC.[6]

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by adding a dilute acid (e.g., 1 M HCl) until the solution is neutral.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Parameter | Value/Condition | Expected Outcome |

| Precursor Synthesis | ||

| Reactants | N-benzylglycine ethyl ester, Ethyl acrylate | N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester |

| Solvent | Ethanol or Acetonitrile | - |

| Catalyst | Triethylamine (optional) | - |

| Reaction Time | 12-24 hours | - |

| Temperature | Room Temperature to Reflux | - |

| Expected Yield | 70-85% | - |

| Dieckmann Condensation | ||

| Substrate | N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester | This compound |

| Base | Sodium ethoxide or Sodium hydride | - |

| Solvent | Toluene or THF | - |

| Reaction Time | 2-4 hours | - |

| Temperature | Reflux | - |

| Expected Yield | 60-75% | - |

| Purity (after chromatography) | >95% | - |

Table 2: Spectroscopic Data for this compound (Expected)

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 4.60 (s, 2H, N-CH₂-Ph), 4.15 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃), 3.50-3.70 (m, 1H, piperidine-H), 3.20-3.40 (m, 2H, piperidine-H), 2.80-3.00 (m, 2H, piperidine-H), 2.40-2.60 (m, 2H, CH₂-COOEt), 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0 (C=O, ester), 168.0 (C=O, amide), 137.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.8 (Ar-CH), 61.0 (O-CH₂), 53.0 (N-CH₂-Ph), 50.0 (piperidine-C), 45.0 (piperidine-C), 40.0 (piperidine-C), 35.0 (CH₂-COOEt), 14.0 (CH₃) |

| IR (KBr, cm⁻¹) | 2980, 1735 (C=O, ester), 1650 (C=O, amide), 1450, 1200, 700 |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₂₁NO₃ |

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol and the chemical transformation pathway.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 6. tandfonline.com [tandfonline.com]

Synthesis of N-Benzyl Piperidine Derivatives: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-benzyl piperidine derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and N-benzylation is a key modification for tuning the pharmacological properties of these molecules.[1][2] N-benzyl piperidine derivatives have shown a broad range of biological activities, including as potential treatments for Alzheimer's disease and as antimicrobial agents.[3][4][5]

This application note outlines two primary and robust methods for the synthesis of N-benzyl piperidine derivatives: Direct N-Alkylation and Reductive Amination . A comparative summary of these methods is provided to aid in the selection of the most suitable protocol based on available starting materials, desired scale, and substrate scope.

Method 1: Direct N-Alkylation of Piperidines

Direct N-alkylation is a straightforward method for the synthesis of N-benzyl piperidines, involving the reaction of a piperidine derivative with a benzyl halide in the presence of a base.[1][6] The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product.[1]

Experimental Protocol:

Materials:

-

Piperidine or substituted piperidine (1.0 eq)

-

Benzyl bromide or benzyl chloride (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5-2.0 eq)[6] or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)[6]

-

Anhydrous Acetonitrile (MeCN)[6] or N,N-Dimethylformamide (DMF)[6]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and the anhydrous solvent (MeCN or DMF).

-

Add the base (K₂CO₃ or DIPEA, 1.5-2.0 eq).

-

Stir the mixture at room temperature.

-

Slowly add the benzyl halide (1.1 eq) to the reaction mixture. For highly reactive halides, the addition can be done dropwise.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[6]

-

Upon completion, filter the reaction mixture to remove the inorganic salts if K₂CO₃ was used. If DIPEA was used, proceed to the work-up.

-

Concentrate the filtrate or the reaction mixture under reduced pressure to remove the solvent.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl piperidine derivative.[6]

Method 2: Reductive Amination

Reductive amination is a highly efficient, often one-pot, procedure for synthesizing N-benzyl piperidine derivatives from a piperidone and benzylamine.[7] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a selective hydride agent.[7] This method is particularly useful for preparing 4-amino-1-benzylpiperidine and its derivatives.[7]

Experimental Protocol:

Materials:

-

Piperidin-4-one or its derivative (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1][7] or Sodium Cyanoborohydride (NaBH₃CN)[7]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask, add the piperidin-4-one derivative (1.0 eq), benzylamine (1.1 eq), and the solvent (DCM or DCE).

-

Add a catalytic amount of acetic acid to the mixture to facilitate iminium ion formation.[1]

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][6]

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the desired N-benzyl piperidine derivative.[1]

Data Presentation

| Parameter | Direct N-Alkylation | Reductive Amination |

| Starting Materials | Piperidine, Benzyl halide | Piperidone, Benzylamine |

| Key Reagents | Base (K₂CO₃, DIPEA) | Reducing Agent (NaBH(OAc)₃, NaBH₃CN) |

| Typical Solvents | MeCN, DMF | DCM, DCE |

| Reaction Temperature | Room Temperature to 50-70°C[1] | Room Temperature |

| Reaction Time | 1-24 hours[6] | 4-24 hours[1] |

| Typical Yields | 60-95% | 70-90% |

| Key Advantages | Wide availability of piperidines | Often a one-pot procedure, good for secondary amines |

| Potential Drawbacks | Over-alkylation to form quaternary ammonium salts[8] | Availability of piperidone starting materials |

Mandatory Visualizations

Caption: Workflow for Direct N-Alkylation of Piperidines.

Caption: Workflow for Reductive Amination Synthesis.

The N-benzyl piperidine moiety is a versatile scaffold in drug discovery, known for its structural flexibility and ability to engage in cation-π interactions with biological targets.[9] The protocols described herein provide reliable and efficient methods for the synthesis of a diverse range of N-benzyl piperidine derivatives for further biological evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors from Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of a potent acetylcholinesterase (AChE) inhibitor, Donepezil, starting from Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. This document outlines the synthetic pathway, experimental procedures, and biological activity data.

Introduction

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. These agents act by increasing the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function. Donepezil is a prominent, piperidine-based, reversible and selective AChE inhibitor. This document details a synthetic route to Donepezil, commencing with this compound, a versatile piperidine building block. The synthesis involves a series of key transformations, including lactam reduction, ester reduction, alcohol oxidation, aldol condensation, and catalytic hydrogenation.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of the starting material, this compound, into the key intermediate, 1-benzylpiperidine-4-carbaldehyde. This intermediate then undergoes an aldol condensation with 5,6-dimethoxy-1-indanone, followed by catalytic hydrogenation to yield the final product, Donepezil.

Caption: Synthetic pathway from this compound to Donepezil.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-benzylpiperidin-4-yl)acetate (Lactam Reduction)

This procedure describes the reduction of the lactam functionality in the starting material to the corresponding piperidine.

Materials:

-

This compound

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a stirred solution of this compound in anhydrous THF, slowly add lithium aluminum hydride (1.5 equivalents) at 0 °C under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then water again.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl 2-(1-benzylpiperidin-4-yl)acetate.

Step 2: Synthesis of 2-(1-benzylpiperidin-4-yl)ethan-1-ol (Ester Reduction)

This protocol outlines the reduction of the ethyl ester to the corresponding primary alcohol.

Materials:

-

Ethyl 2-(1-benzylpiperidin-4-yl)acetate

-

Diisobutylaluminum hydride (DIBAL-H) solution in toluene (1.5 M)

-

Anhydrous toluene

-

Methanol

-

Diatomaceous earth (Celite)

Procedure:

-

Dissolve Ethyl 2-(1-benzylpiperidin-4-yl)acetate in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a 1.5 M solution of DIBAL-H in toluene (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Filter the mixture through a pad of Celite and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield 2-(1-benzylpiperidin-4-yl)ethan-1-ol.

Step 3: Synthesis of 1-benzylpiperidine-4-carbaldehyde (Oxidation)

This step describes the oxidation of the primary alcohol to the corresponding aldehyde using Swern oxidation.

Materials:

-

2-(1-benzylpiperidin-4-yl)ethan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Glacial acetic acid

Procedure:

-

Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool it to -78 °C under an inert atmosphere.

-

Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM.

-

After stirring for 15 minutes, add a solution of 2-(1-benzylpiperidin-4-yl)ethan-1-ol in anhydrous DCM.

-

Stir the reaction mixture at -78 °C for 1 hour, then warm to -55 °C and stir for an additional 15 minutes.

-

Cool the mixture back to -78 °C and slowly add triethylamine (5 equivalents).

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with glacial acetic acid.

-

Wash the reaction mixture with water, and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 1-benzylpiperidine-4-carbaldehyde.[1][2]

Step 4: Synthesis of (E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Aldol Condensation)

This protocol describes the base-catalyzed aldol condensation to form the donepezil precursor.

Materials:

-

1-benzylpiperidine-4-carbaldehyde

-

5,6-dimethoxy-1-indanone

-

Sodium hydroxide

-

Methanol

-

5% Acetic acid

Procedure:

-

Dissolve 5,6-dimethoxy-1-indanone in methanol under an inert atmosphere at room temperature.[3]

-

Slowly add sodium hydroxide flakes followed by 1-benzylpiperidine-4-carbaldehyde.[3]

-

Stir the mixture at room temperature for 3 hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, filter the solid product, wash with 5% acetic acid, and then with methanol.[3]

-

Dry the solid to obtain the title compound.

Step 5: Synthesis of Donepezil (Catalytic Hydrogenation)

The final step involves the reduction of the exocyclic double bond to yield Donepezil.

Materials:

-

(E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

-

10% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrogen gas

Procedure:

-

Suspend the donepezil precursor and 10% Pd/C in THF in a hydrogenation vessel.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with THF.

-

Concentrate the filtrate under reduced pressure to obtain Donepezil base. The hydrochloride salt can be prepared by treating the base with HCl in a suitable solvent.[4]

Quantitative Data

The following table summarizes the inhibitory activity of Donepezil against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound | Target Enzyme | IC50 (nM) | Selectivity (BuChE/AChE) | Reference |

| Donepezil | AChE | 6.7 | ~1100-fold | [5][6] |

| Donepezil | BuChE | ~7400 | - | [5] |

Biological Assay Protocol: Acetylcholinesterase Activity (Ellman's Method)

This protocol describes the in vitro determination of acetylcholinesterase inhibitory activity using the colorimetric method developed by Ellman.[7]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.[7]

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

Test inhibitor compounds (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all solutions fresh on the day of the experiment.

-

Assay in 96-well plate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of various concentrations of the test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[7]

-

Initiate Reaction: Start the reaction by adding 10 µL of the 14 mM ATCI solution to all wells except the blank. Add 10 µL of deionized water to the blank wells. The final volume in each well will be 170 µL.[7]

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a period of 10-15 minutes.[7]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Diagrams

Experimental Workflow for AChE Inhibitor Synthesis

Caption: A high-level workflow for the synthesis and biological evaluation of AChE inhibitors.

Mechanism of Acetylcholinesterase Inhibition

Caption: Simplified diagram illustrating the mechanism of acetylcholinesterase inhibition by Donepezil.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Portico [access.portico.org]

- 6. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Anwendungsleitfaden und Protokolle: Derivatisierung von Ethyl-2-(1-benzyl-2-oxo-4-piperidyl)acetat für SAR-Studien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Ethyl-2-(1-benzyl-2-oxo-4-piperidyl)acetat ist ein vielseitiges Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe. Die Piperidin-Einheit ist in zahlreichen pharmazeutisch aktiven Verbindungen enthalten und bietet mehrere Positionen für die chemische Modifikation, um die pharmakologischen Eigenschaften zu optimieren.[1][2] Struktur-Aktivitäts-Beziehungs-Studien (SAR) sind entscheidend für das Verständnis, wie chemische Modifikationen die biologische Aktivität beeinflussen, und leiten das Design potenterer und selektiverer Wirkstoffkandidaten.

Diese Anwendungsbeschreibung beschreibt Protokolle zur Derivatisierung von Ethyl-2-(1-benzyl-2-oxo-4-piperidyl)acetat und stellt repräsentative Daten für SAR-Studien vor, wobei der Schwerpunkt auf der Hemmung der Acetylcholinesterase (AChE) liegt, einem wichtigen Ziel bei der Behandlung der Alzheimer-Krankheit.[3][4]

Synthesestrategien und Protokolle zur Derivatisierung

Für SAR-Studien können Modifikationen an verschiedenen Positionen des Moleküls vorgenommen werden:

-

Substitution am Benzylring: Einführung von elektronenziehenden oder -schiebenden Gruppen, um die elektronischen und sterischen Eigenschaften zu verändern.

-

Modifikation der Estergruppe: Umwandlung in Amide, Carbonsäuren oder andere funktionelle Gruppen zur Untersuchung der Bedeutung dieser Gruppe für die Zielbindung.

-

Veränderung am Piperidinring: Obwohl komplexer, können Substitutionen am Piperidinring vorgenommen werden.

Protokoll 1: Substitution am Benzylring durch reduktive Aminierung

Dieses Protokoll beschreibt den Austausch der Benzylgruppe durch verschiedene substituierte Benzylgruppen.

Materialien:

-

Ethyl-2-(2-oxo-4-piperidyl)acetat (entschütztes Ausgangsmaterial)

-

Substituiertes Benzaldehyd (z. B. 4-Chlorbenzaldehyd, 4-Methoxybenzaldehyd)

-

Natriumtriacetoxyborhydrid (STAB)

-

Dichlormethan (DCM), wasserfrei

-

Essigsäure (katalytische Menge)

-

Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

-

Wasserfreies Natriumsulfat (Na₂SO₄)

-

Standardausrüstung für die Säulenchromatographie

Vorgehensweise:

-

Lösen Sie Ethyl-2-(2-oxo-4-piperidyl)acetat (1,0 Äq.) und das substituierte Benzaldehyd (1,1 Äq.) in wasserfreiem DCM.

-

Fügen Sie eine katalytische Menge Essigsäure hinzu und rühren Sie die Mischung 30 Minuten bei Raumtemperatur.

-

Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise hinzu.

-

Rühren Sie die Reaktionsmischung für 4-12 Stunden bei Raumtemperatur und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC).

-

Nach Abschluss der Reaktion wird diese durch langsame Zugabe von gesättigter wässriger NaHCO₃-Lösung beendet.

-

Trennen Sie die organische Phase ab und extrahieren Sie die wässrige Phase zweimal mit DCM.

-

Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

-

Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-substituierte Derivat zu erhalten.

Protokoll 2: Amidierung der Estergruppe

Dieses Protokoll beschreibt die Umwandlung der Ethylestergruppe in eine Reihe von Amiden.

Materialien:

-

Ethyl-2-(1-benzyl-2-oxo-4-piperidyl)acetat

-

Lithiumhydroxid (LiOH)

-

Tetrahydrofuran (THF)/Wasser

-

Salzsäure (HCl, 1N)

-

Verschiedene Amine (z. B. Benzylamin, Morpholin)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

-

1-Hydroxybenzotriazol (HOBt)

-

N,N-Diisopropylethylamin (DIPEA)

-

N,N-Dimethylformamid (DMF), wasserfrei

-

Ethylacetat

-

Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

Vorgehensweise: Schritt A: Hydrolyse des Esters

-

Lösen Sie Ethyl-2-(1-benzyl-2-oxo-4-piperidyl)acetat (1,0 Äq.) in einem Gemisch aus THF und Wasser.

-

Fügen Sie Lithiumhydroxid (2,0 Äq.) hinzu und rühren Sie die Mischung bei Raumtemperatur, bis die DC anzeigt, dass das Ausgangsmaterial vollständig verbraucht ist.

-

Säuern Sie die Reaktionsmischung mit 1N HCl auf einen pH-Wert von 3-4 an und extrahieren Sie das Produkt mit Ethylacetat.

-

Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie, um die entsprechende Carbonsäure zu erhalten.

Schritt B: Amidkopplung

-